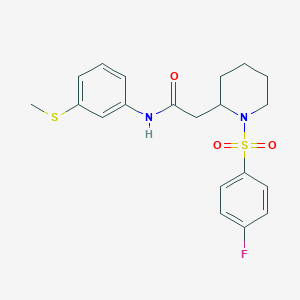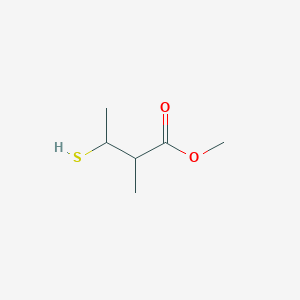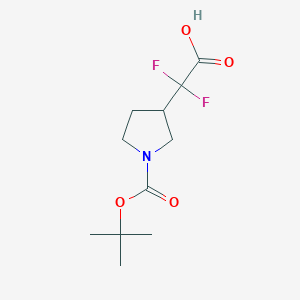
3-(Carboxy-difluoro-methyl)-pyrrolidine-1-carboxylic acid tert-butyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(Carboxy-difluoro-methyl)-pyrrolidine-1-carboxylic acid tert-butyl ester, also known as CDMPC, is a chemical compound that has been gaining attention in the scientific community due to its potential applications in various fields. CDMPC is a derivative of pyrrolidine and has a carboxylic acid group attached to a difluoromethyl group.
Scientific Research Applications
Synthesis and Derivative Formation
Synthesis of Pyrrole Precursors
Similar compounds, like tert-butyl esters of pyrrole carboxylic acids, have been synthesized for the development of pyrrole derivatives. These derivatives are precursors for substances like prodigiosin, which has notable applications in various fields including pharmaceuticals (Wasserman et al., 2004).
Continuous Flow Synthesis
The one-step, continuous flow synthesis of pyrrole-3-carboxylic acids from tert-butyl esters demonstrates the efficiency in synthesizing complex organic compounds, which could potentially include the compound (Herath & Cosford, 2010).
Chemical Properties and Reactions
Pyrrole Derivatives with Functional Groups
Research into the preparation of pyrrole carboxylic acid esters with various functional groups, like pentafluorosulfanyl, offers insights into the reactivity and potential applications of similar compounds (Dolbier & Zheng, 2009).
Lanthanide Complexes with Pyridine Derivatives
Studies on lanthanide complexes with pyridine derivatives, which include various ester forms, can provide information on the stability and luminescence properties of similar compounds (Nocton et al., 2009).
Potential Applications in Medical Research
Photosensitizer in Cancer Therapy
Certain pyrrole carboxylic acid esters have been studied for their effectiveness as photosensitizers in cancer therapy, indicating potential medical applications for similar compounds (Patel et al., 2016).
Polymer/Fullerene Films in Solar Cells
Research on polymer/fullerene films using carboxylic acid methyl esters for solar cells implies potential applications of similar esters in renewable energy technologies (Erb et al., 2005).
properties
IUPAC Name |
2,2-difluoro-2-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17F2NO4/c1-10(2,3)18-9(17)14-5-4-7(6-14)11(12,13)8(15)16/h7H,4-6H2,1-3H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTQBZERVEIEJCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)C(C(=O)O)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17F2NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{1-[(Tert-butoxy)carbonyl]pyrrolidin-3-yl}-2,2-difluoroacetic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



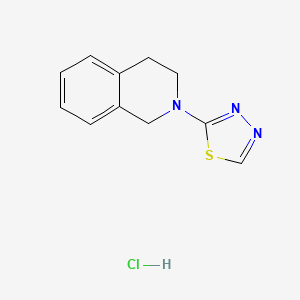
![2-Benzyl-6-(3-ethoxypropyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2846140.png)
![N4-(4-fluorophenyl)-N6-(2-methoxyethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2846141.png)
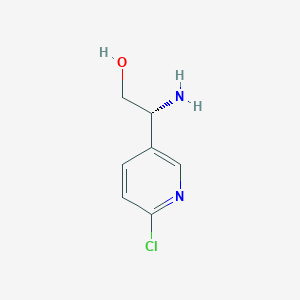
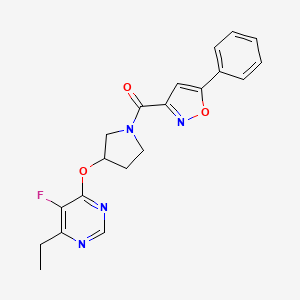


![2-{[6-(4-fluorobenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}acetamide](/img/structure/B2846150.png)
